molecular formula C16H13BrO4 B10881489 2-(4-Methoxyphenyl)-2-oxoethyl 4-bromobenzoate

2-(4-Methoxyphenyl)-2-oxoethyl 4-bromobenzoate

Cat. No.: B10881489
M. Wt: 349.17 g/mol
InChI Key: ZACZQDGMWBCZIP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoethyl 4-bromobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group and a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 2-(4-methoxyphenyl)-2-oxoethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl 4-bromobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of 2-(4-methoxyphenyl)-2-hydroxyethyl 4-bromobenzoate.

    Oxidation: Formation of 2-(4-hydroxyphenyl)-2-oxoethyl 4-bromobenzoate.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxoethyl 4-bromobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)-2-oxoethyl 4-bromobenzoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the methoxy and bromobenzoate groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromobenzoate
  • Ethyl 4-bromobenzoate
  • 2-(4-Methoxyphenyl)-2-oxoethyl benzoate

Comparison

Compared to similar compounds, 2-(4-Methoxyphenyl)-2-oxoethyl 4-bromobenzoate is unique due to the combination of the methoxyphenyl and bromobenzoate groups. This structural feature imparts distinct chemical reactivity and potential biological activity. For example, the presence of the bromine atom can enhance its electrophilic character, making it more reactive in nucleophilic substitution reactions.

Properties

Molecular Formula

C16H13BrO4

Molecular Weight

349.17 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 4-bromobenzoate

InChI

InChI=1S/C16H13BrO4/c1-20-14-8-4-11(5-9-14)15(18)10-21-16(19)12-2-6-13(17)7-3-12/h2-9H,10H2,1H3

InChI Key

ZACZQDGMWBCZIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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